4-(甲基氨基甲酰甲酰胺基)苯甲酸甲酯

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis Analysis

The synthesis of derivatives of methyl benzoate often involves condensation reactions. For instance, the chemoenzymatic synthesis of carbasugars from methyl benzoate involves the use of the cis-dihydrodiol metabolite as a synthetic precursor . Another example is the synthesis of methyl-4-((substituted phenyl)[6H-indolo(2,3-b)quinoxalin-6yl]methylamino)benzoate derivatives, which showed potent antibacterial activity . Additionally, the synthesis of methyl 4-(4-alkoxystyryl)benzoates involved a condensation reaction without phase separation . These methods highlight the reactivity of the methyl benzoate core when functionalized with various substituents.

Molecular Structure Analysis

The molecular structures of the synthesized compounds are often elucidated using techniques such as NMR spectroscopy, X-ray crystallography, and computational methods like density functional theory (DFT). For example, the structure and absolute configurations of carbasugars were determined by NMR and X-ray crystallography . Similarly, the structure of (E)-methyl-4-[(2-phenylhydrazono)methyl]benzoate was elucidated using spectroscopic methods and confirmed by single-crystal X-ray diffraction .

Chemical Reactions Analysis

The reactivity of methyl benzoate derivatives can be inferred from the synthesis of compounds like methyl 4-aryl-2-{[4-(carbamimidoylsulfamoyl)phenyl]amino}-4-oxobut-2-enoates, which exist as mixtures of Z and E isomers . This indicates the presence of chemical equilibria and isomerization processes in these compounds. Additionally, the stability of these compounds can vary, as seen in the comparison of the half-life of methyl 4-(3-ethyl-3-hydroxymethyltriazen-1-yl) benzoate with its isomer .

Physical and Chemical Properties Analysis

The physical and chemical properties of methyl benzoate derivatives are diverse. For instance, methyl 4-(4-alkoxystyryl)benzoates exhibit liquid crystalline and fluorescence properties, with thermal stability up to 200°C . The mesophase stability of these compounds is influenced by the alkyl chain length. On the other hand, the crystal structure and molecular modeling of methyl N-(4-methoxyphenylmethyl)-N'-cyano-carbamimidothioate suggest its potential as an organic molecular electronic material .

科学研究应用

1. 晶体工程和相变

4-(甲基氨基甲酰甲酰胺基)苯甲酸甲酯已在晶体工程领域得到研究。例如,由Johnstone 等人(2010 年)进行的一项研究探讨了高压如何诱导相关化合物 2-(咔唑-9-基)苯甲酸甲酯的高 Z' 结构的相变。这项研究提供了对此类分子在不同压力条件下的行为的见解。

2. 电聚合和电容行为

与 4-(甲基氨基甲酰甲酰胺基)苯甲酸甲酯相关的化合物的化学合成和电聚合已得到检验。由Ates 等人(2015 年)进行的一项研究讨论了 4-((9H-(咔唑-9-碳硫代基)苯甲酸甲酯的合成及其在超级电容器和生物传感器中的潜在应用,因为它具有电容特性。

3. 杀虫性能

研究已确定与 4-(甲基氨基甲酰甲酰胺基)苯甲酸甲酯相似的化合物中的杀虫性能。例如,由Mostafiz 等人(2022 年)进行的一项研究发现,苯甲酸甲酯对蚊子表现出杀幼虫活性,表明其作为一种环保杀虫剂的潜力。

4. 植物气味化合物和传粉媒介吸引

苯甲酸甲酯作为植物中的气味化合物的作用及其对传粉媒介行为的影响也一直是研究的主题。Dudareva 等人(2000 年)研究了其在金鱼草花中的合成和释放,突出了其在吸引大黄蜂等传粉媒介方面的重要性。

5. 生长和结构分析

相关苯甲酸盐化合物的生长和晶体结构已在各种研究中得到分析。Vijayan 等人(2003 年)专注于 4-羟基苯甲酸甲酯晶体的生长和性质,深入了解其光学、热学和机械特性。

6. 环境应用

研究还探讨了苯甲酸甲酯和相关化合物的环境应用。例如,Parkinson 等人(2009 年)研究了苯甲酸甲酯作为室内环境中霉菌生长的生物标记的使用,证明了其在室内空气质量监测中的潜力。

作用机制

属性

IUPAC Name |

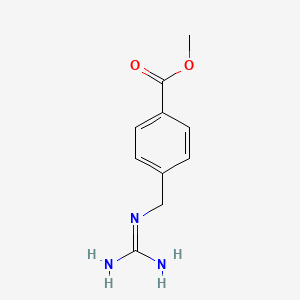

methyl 4-[(diaminomethylideneamino)methyl]benzoate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13N3O2/c1-15-9(14)8-4-2-7(3-5-8)6-13-10(11)12/h2-5H,6H2,1H3,(H4,11,12,13) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RUSQUIYMDUXKSM-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

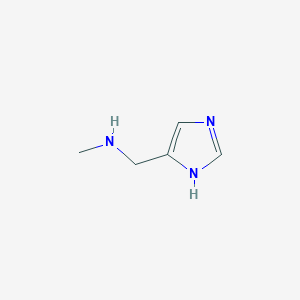

COC(=O)C1=CC=C(C=C1)CN=C(N)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13N3O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40609798 |

Source

|

| Record name | Methyl 4-{[(diaminomethylidene)amino]methyl}benzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40609798 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

207.23 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

736080-30-1 |

Source

|

| Record name | Methyl 4-{[(diaminomethylidene)amino]methyl}benzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40609798 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![5,6-Dihydrothieno[2,3-d]pyridazine-4,7-dione](/img/structure/B1321008.png)

![2-[(2-Methylphenyl)sulfanylmethyl]oxirane](/img/structure/B1321025.png)

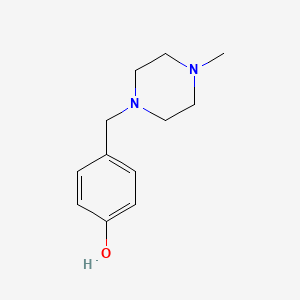

![3-[(4-Methylpiperidin-1-yl)methyl]phenol](/img/structure/B1321042.png)